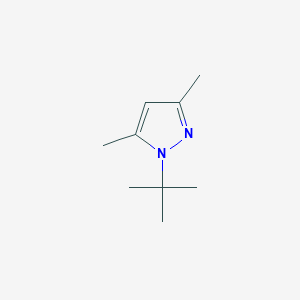

1-(tert-butyl)-3,5-dimethyl-1H-pyrazole

描述

Historical Context and Evolution of Pyrazole (B372694) Research

The journey into the world of pyrazoles began in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole". orgsyn.org Shortly after, in 1889, the first synthesis of the parent pyrazole was achieved by Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. mdpi.com A classic and fundamental method for synthesizing the pyrazole ring, the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648), was also developed by Knorr. researchgate.net This straightforward approach, for instance, allows for the creation of 3,5-dimethylpyrazole (B48361) from acetylacetone (B45752) and hydrazine. orgsyn.org

The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the synthetic prevalence of this heterocyclic system in early research. mdpi.com Over the decades, research has expanded dramatically, moving from fundamental synthesis to exploring the vast applications of pyrazole derivatives in various fields. researchgate.net The development of modern synthetic techniques, including transition metal-catalyzed reactions, has revolutionized the ability to create complex and highly substituted pyrazole structures with great precision. researchgate.net This evolution has cemented the pyrazole scaffold as a "privileged structure" in medicinal chemistry and materials science.

Structural Characteristics and Aromaticity of Pyrazole Systems

Pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. nih.gov This structure is planar and possesses a delocalized 6π-electron system, which confers it with aromatic character, similar to benzene. nih.gov The pyrazole ring consists of three carbon atoms and two nitrogen atoms, one of which is a "pyrrole-like" nitrogen (N1) that is acidic, and the other is a "pyridine-like" nitrogen (N2) which is basic. csic.es

The aromatic nature of the pyrazole ring is a key feature, influencing its stability and reactivity. nih.gov It readily undergoes electrophilic substitution reactions, typically at the C4 position, which is the most electron-rich carbon atom. nist.gov The presence of the two nitrogen atoms, however, makes the C3 and C5 positions electron-deficient and thus more susceptible to nucleophilic attack under certain conditions. csic.es

A significant characteristic of N-unsubstituted pyrazoles is their ability to exhibit tautomerism, where the proton on the nitrogen atom can move between the two nitrogen positions. mdpi.com This property is crucial in understanding the reactivity and interaction of these molecules. In concentrated solutions, pyrazoles can form dimers through intermolecular hydrogen bonding. nist.gov

Significance of N-Substituted Pyrazole Derivatives in Academic Research

The substitution at the N1 position of the pyrazole ring gives rise to N-substituted pyrazole derivatives, a class of compounds with immense importance in academic and industrial research. By eliminating the possibility of tautomerism and hydrogen bonding associated with the N-H proton, N-substitution allows for the fine-tuning of the molecule's steric and electronic properties.

N-substituted pyrazoles are fundamental building blocks in the synthesis of a wide array of functional molecules. Their applications are diverse, ranging from pharmaceuticals and agrochemicals to materials science. researchgate.netmdpi.com In medicinal chemistry, the pyrazole scaffold is present in numerous drugs, including anti-inflammatory agents, anticancer therapies, and treatments for neurological disorders. researchgate.net

Furthermore, N-substituted pyrazoles are extensively used as ligands in coordination chemistry. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, forming stable complexes with diverse structures and catalytic activities. acs.orgacs.org The steric bulk of the N1-substituent, such as a tert-butyl group, can be strategically used to influence the coordination geometry around the metal center, leading to catalysts with specific selectivities. This has made them invaluable in the development of new catalysts for organic synthesis and materials with interesting magnetic and optical properties.

Structure

3D Structure

属性

IUPAC Name |

1-tert-butyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-7-6-8(2)11(10-7)9(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVKQPSDGDWDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380296 | |

| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647824-46-2 | |

| Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Tert Butyl 3,5 Dimethyl 1h Pyrazole and Analogues

Overview of Pyrazole (B372694) Ring Construction Strategies

The formation of the pyrazole ring is the foundational step in synthesizing the target compound and its analogues. Several classical and modern synthetic strategies are employed, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with 1,3-Dicarbonyl Compounds

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. beilstein-journals.orgmdpi.comnih.gov For the specific synthesis of 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole, this reaction involves tert-butylhydrazine (B1221602) and acetylacetone (B45752) (2,4-pentanedione).

The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. slideshare.net A primary challenge in the reaction with unsymmetrical 1,3-dicarbonyls is the potential formation of two regioisomers. However, the use of symmetrical acetylacetone ensures the formation of a single 3,5-dimethylpyrazole (B48361) product. mdpi.com

Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, a high-yield, solvent-free approach has been reported for similar compounds by heating the appropriate diketone with hydrazine monohydrate. researchgate.net Microwave-assisted methods have also been developed for the direct N-heterocyclization of hydrazines with metal-acetylacetonate complexes, providing excellent yields in a single step. rsc.orgnih.gov

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| tert-Butylhydrazine | Acetylacetone | This compound | Direct synthesis of the target compound | mdpi.comslideshare.net |

| Hydrazine monohydrate | 2,2,6,6-Tetramethyl-3,5-heptanedione | 3,5-Di-tert-butyl-1H-pyrazole | Solvent-free conditions, high yield (89%) | researchgate.net |

| Phenylhydrazine | Benzoylacetone | 1,3-Diphenyl-5-methylpyrazole & 1,5-Diphenyl-3-methylpyrazole | Formation of regioisomers | slideshare.net |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful strategy for synthesizing complex pyrazole structures in a single pot by combining three or more starting materials. rsc.org This approach enhances efficiency and atom economy compared to traditional multi-step syntheses. beilstein-journals.org MCRs often generate the required 1,3-dielectrophile intermediate in situ. beilstein-journals.org

For example, a three-component reaction can involve an aldehyde, a β-ketoester, and a hydrazine to produce highly substituted pyrazoles. beilstein-journals.orgnih.gov Some protocols utilize catalysts like Yb(PFO)₃ to facilitate the synthesis of pyrazole-4-carboxylates. beilstein-journals.org Another variation is a pseudo-four-component synthesis where sodium acetylacetonate, isothiocyanates, and hydrazine react to form 3,5-bis(arylamino)pyrazoles. beilstein-journals.orgnih.gov These methods provide rapid access to a diverse library of pyrazole analogues.

1,3-Dipolar Cycloaddition Reactions (e.g., involving Nitrilimines, Diazo Compounds)

The [3+2] cycloaddition reaction is a fundamental method for constructing five-membered heterocyclic rings, including pyrazoles. This approach typically involves the reaction of a 1,3-dipole, such as a nitrilimine or a diazo compound, with a dipolarophile like an alkyne or alkene. researchgate.net

Nitrilimines: Generated in situ from hydrazonoyl halides, nitrilimines react with alkynes in a highly regioselective manner to afford 1,3,5-trisubstituted pyrazoles. mdpi.comrsc.org

Diazo Compounds: Diazoalkanes or ethyl diazoacetate can react with alkynes to form pyrazoles. researchgate.net The reaction of ethyl diazoacetate with terminal alkynes can be performed in an aqueous micellar environment, offering a sustainable alternative to organic solvents. researchgate.netunisi.it The regioselectivity of these reactions can often be controlled by reaction conditions, such as pH. unisi.it

This methodology is particularly useful for accessing pyrazoles with substitution patterns that are difficult to achieve through cyclocondensation methods.

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has emerged as a valuable tool for pyrazole synthesis, offering advantages such as enhanced safety, improved reaction control, scalability, and the ability to use hazardous intermediates like diazo compounds more safely. mdpi.comscilit.com

Continuous-flow systems have been developed for various pyrazole synthesis strategies:

Two-Stage Synthesis: A process starting from acetophenones involves condensation with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, followed by a second condensation with hydrazine to generate the pyrazole product. galchimia.com

1,3-Dipolar Cycloaddition: A continuous-flow setup can be used for the 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane. mdpi.com A modular "assembly line" approach has been developed that uses sequential reactor coils for diazoalkane formation and subsequent [3+2] cycloaddition, allowing for the rapid synthesis of diverse pyrazoles. mit.edu

Sequential Homocoupling and Hydroamination: A flow-based method for synthesizing 3,5-disubstituted pyrazoles involves the copper-mediated homocoupling of terminal alkynes followed by hydroamination of the resulting 1,3-diyne with hydrazine. rsc.org

These flow chemistry approaches facilitate efficient and often automated synthesis of pyrazole libraries. galchimia.com

Regioselective N-Substitution Strategies

An alternative pathway to this compound involves the N-substitution of the pre-formed 3,5-dimethylpyrazole ring. A significant challenge in this approach is controlling the regioselectivity, as alkylation or arylation can occur at either the N1 or N2 position of the pyrazole ring.

Direct N1-Alkylation, N-Arylation, and N-Heteroarylation Protocols

Direct functionalization of the pyrazole N-H bond is a common strategy for introducing substituents onto the nitrogen atom.

N-Alkylation: The regioselectivity of N-alkylation is influenced by steric and electronic factors of both the pyrazole substrate and the alkylating agent, as well as the reaction conditions. publish.csiro.au For the synthesis of this compound, the bulky tert-butyl group strongly directs the substitution to the less sterically hindered N1 position. Catalyst-free Michael addition reactions have been developed for highly regioselective N1-alkylation (>99.9:1) of various pyrazoles. semanticscholar.orgresearchgate.netacs.org In contrast, specific catalytic systems, such as those using MgBr₂, have been developed to achieve high regioselectivity for the N2 position. thieme-connect.com Biocatalytic approaches using engineered enzymes have also demonstrated unprecedented regioselectivity (>99%) for pyrazole alkylation. nih.gov

N-Arylation: The introduction of aryl groups at the N1 position is typically achieved through copper- or palladium-catalyzed cross-coupling reactions, often referred to as Ullmann or Buchwald-Hartwig type reactions. A general and effective method employs a catalyst system of copper(I) iodide (CuI) with a diamine ligand to couple pyrazoles with aryl iodides or bromides. organic-chemistry.orgacs.org These conditions are tolerant of a wide range of functional groups. acs.orgorganic-chemistry.org Cobalt-catalyzed methods for the directed C-H arylation of N-aryl pyrazoles have also been reported, although this modifies the C-H bond rather than the N-H bond. nih.gov

N-Heteroarylation: The synthesis of N-heteroaryl pyrazoles can be accomplished through similar cross-coupling strategies. A metal-free, one-pot cascade reaction of α,β-unsaturated N-tosylhydrazones with N-heteroaryl chlorides has been developed to produce N-heteroaryl substituted pyrazoles with high regioselectivity. fao.org

Table 2: Regioselective N-Substitution Protocols for Pyrazoles

| Reaction Type | Reagents/Catalyst | Key Feature | Product Type | Reference(s) |

|---|---|---|---|---|

| N1-Alkylation | Michael Acceptors | Catalyst-free, high N1 selectivity (>99.9:1) | N1-Alkyl pyrazoles | semanticscholar.orgacs.org |

| N2-Alkylation | α-bromoacetates / MgBr₂ | High N2 selectivity (up to 99:1) | N2-Alkyl pyrazoles | thieme-connect.com |

| N-Arylation | Aryl halides / CuI, diamine ligand | General method for aryl iodides and bromides | N1-Aryl pyrazoles | organic-chemistry.orgacs.org |

Influence of Steric and Electronic Factors on Regioselectivity

The regioselectivity of N-alkylation in pyrazole synthesis is a critical aspect that is significantly influenced by both steric and electronic factors. When an unsymmetrical pyrazole is N-alkylated, the reaction can potentially yield two different regioisomers. The bulky nature of the tert-butyl group plays a decisive role in determining the position of substitution on the pyrazole ring.

Theoretical calculations, such as those using Density Functional Theory (DFT), have shown that in the gas phase, the tautomer of 3(5)-substituted pyrazoles with the bulkier group at the C3 position is generally more stable. This preference is attributed to the electronic contributions of the substituents to the pyrazole nucleus. mdpi.com However, in solution, the outcome of N-alkylation is often governed by steric hindrance. The large tert-butyl group will preferentially direct incoming electrophiles to the less sterically hindered nitrogen atom of the pyrazole ring. For instance, in the N-alkylation of 3-substituted pyrazoles, the reaction generally favors the formation of the N1-alkylated product, a preference that is amplified with bulkier substituents. orgsyn.org

Electronically, the nature of the substituents on the pyrazole ring also modulates the regioselectivity. Electron-donating groups can increase the nucleophilicity of the adjacent nitrogen atom, while electron-withdrawing groups can decrease it. However, in the case of introducing a large group like tert-butyl, steric effects often dominate over electronic effects, directing the substitution to the less crowded nitrogen atom. nih.gov

Specific Synthetic Routes for this compound and Related Structures

The synthesis of this compound typically proceeds through a two-step sequence: the formation of the 3,5-dimethyl-1H-pyrazole precursor followed by the introduction of the tert-butyl group at the N1 position.

Synthesis of 3,5-Dimethyl-1H-pyrazole Precursors

The most common and efficient method for the synthesis of 3,5-dimethyl-1H-pyrazole is the condensation reaction between acetylacetone (2,4-pentanedione) and a hydrazine source. mdpi.comsemanticscholar.orgnih.govbeilstein-journals.orgsigmaaldrich.combldpharm.com This reaction is versatile and can be carried out using different hydrazine reagents and reaction conditions.

One well-established procedure involves the use of hydrazine sulfate (B86663) in an aqueous solution of sodium hydroxide (B78521). mdpi.comnih.gov In a typical reaction, hydrazine sulfate is dissolved in a sodium hydroxide solution and cooled. Acetylacetone is then added dropwise while maintaining a low temperature to control the exothermic reaction. The product, 3,5-dimethyl-1H-pyrazole, precipitates from the reaction mixture and can be isolated by filtration or extraction with an organic solvent like ether. mdpi.comnih.gov Yields for this method are generally good, often in the range of 77-81%. mdpi.com

Alternatively, hydrazine hydrate (B1144303) can be used directly. semanticscholar.orgbeilstein-journals.orgbldpharm.com This method can sometimes be more vigorous but offers the advantage of not producing inorganic byproducts, which simplifies the work-up procedure. semanticscholar.org The reaction is often carried out in water or an alcohol, and in some cases, an acid catalyst such as glacial acetic acid is employed to facilitate the condensation, leading to high yields of over 90%. beilstein-journals.orgbldpharm.com

The table below summarizes typical reaction conditions for the synthesis of 3,5-dimethyl-1H-pyrazole.

| Hydrazine Source | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Hydrazine Sulfate | Acetylacetone, NaOH | Water/Ether | 15 | 77-81 | mdpi.com |

| Hydrazine Hydrate | Acetylacetone | Water | 15 | 95 | semanticscholar.org |

| Hydrazine Hydrate | Acetylacetone, Glacial Acetic Acid | Water | ≤ 50 | > 90 | beilstein-journals.orgbldpharm.com |

Introduction of the tert-Butyl Moiety at the N1 Position

With the 3,5-dimethyl-1H-pyrazole precursor in hand, the next crucial step is the introduction of the tert-butyl group at the N1 position. This can be achieved through several methods, primarily involving condensation reactions with a tert-butyl hydrazine derivative or direct N-alkylation.

A direct approach to this compound involves the condensation of acetylacetone with tert-butylhydrazine or its hydrochloride salt. This method constructs the pyrazole ring and introduces the N-substituent in a single step. The reaction of a β-diketone with a substituted hydrazine is a well-established route for the synthesis of N-substituted pyrazoles.

For example, the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine is achieved by reacting tert-butylhydrazine hydrochloride with 3-aminocrotononitrile (B73559) in the presence of sodium hydroxide. While this specific example leads to an amino-substituted pyrazole, the underlying principle of condensing a tert-butylhydrazine with a suitable precursor is applicable.

Solvent-free reaction conditions are gaining increasing attention in organic synthesis due to their environmental benefits and often improved reaction efficiency. researchgate.netnih.govresearchgate.net The synthesis of tert-butyl substituted pyrazoles can be effectively carried out under such conditions. For instance, a high-yield, solvent-free approach for the synthesis of 3,5-di-tert-butyl-1H-pyrazole has been reported. mdpi.com This involves the direct heating of 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine monohydrate at 70°C, resulting in a solid product with a yield of 89%. mdpi.com

This solvent-free methodology can be extended to the synthesis of this compound by reacting 3,5-dimethyl-1H-pyrazole with a tert-butylating agent under neat conditions or by the direct reaction of acetylacetone with tert-butylhydrazine without a solvent. Another example of a solvent-free synthesis involves the preparation of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone by heating a mixture of 3,5-di-tert-butylbenzaldehyde, pyrazole, and an oxoammonium salt oxidant at 54°C, affording the product in 86% yield. nih.govnih.gov

The following table highlights a solvent-free synthesis of a related tert-butyl-substituted pyrazole.

| Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,2,6,6-Tetramethyl-3,5-heptanedione, Hydrazine monohydrate | 70 | 2 | 89 | mdpi.com |

| 3,5-di-tert-butylbenzaldehyde, Pyrazole, 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate | 54 | 3 | 86 | nih.govnih.gov |

Synthesis of Key Intermediates and Derivatives Containing the this compound Scaffold

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential applications in various fields. Several synthetic transformations can be performed on this core structure to introduce additional functional groups.

For instance, N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives have been synthesized through condensation reactions, showcasing the reactivity of the pyrazole ring for further functionalization. While this example does not feature the tert-butyl group, it demonstrates a common strategy for elaborating the pyrazole core.

More directly related, the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide has been reported. This was achieved through a triethylamine-mediated sulfonamidation reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 4-methylbenzenesulfonyl chloride. This highlights the utility of amino-substituted tert-butyl pyrazoles as intermediates for creating more complex derivatives.

Another example is the ambient-temperature synthesis of (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine via a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde. beilstein-journals.org This reaction proceeds in good yield and demonstrates the formation of imine derivatives from the amino-functionalized tert-butyl pyrazole scaffold.

The synthesis of pyrazole-based compounds, such as 3,5-ditert-butyl-1H-pyrazole, from β-diketone derivatives and hydrazine hydrate is a typical condensation reaction. sigmaaldrich.com These compounds can then serve as precursors for further derivatization.

Advanced Spectroscopic and Structural Elucidation of 1 Tert Butyl 3,5 Dimethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the atomic arrangement within the molecule.

1H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole, the ¹H NMR spectrum exhibits distinct signals corresponding to the different proton groups.

The tert-butyl group protons typically appear as a sharp singlet in the upfield region of the spectrum, a consequence of the nine equivalent protons. The methyl groups attached to the pyrazole (B372694) ring also produce singlet signals, but at slightly different chemical shifts due to their electronic environment. The single proton on the pyrazole ring, located at the C4 position, resonates as a singlet further downfield.

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures.

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

| tert-butyl (t-Bu) | ~1.26 | Singlet |

| Methyl (Me at C3/C5) | ~2.38 | Singlet |

| Pyrazole Ring (H-4) | ~6.19 | Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. nih.gov

13C NMR for Carbon Skeleton Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum typically shows signals for the quaternary carbon and the methyl carbons of the tert-butyl group. The pyrazole ring carbons (C3, C4, and C5) and the methyl carbons attached to the ring also have characteristic chemical shifts. The chemical shift values are influenced by the nature of the substituents and their position on the pyrazole ring. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Structures.

| Carbon Atom | Chemical Shift (δ, ppm) |

| tert-butyl (quaternary C) | ~31.60 |

| tert-butyl (CH₃) | ~28.73 |

| Pyrazole Ring (C3) | ~166.01 |

| Pyrazole Ring (C4) | ~108.86 |

| Pyrazole Ring (C5) | ~148.46 |

| Methyl (at C3/C5) | Not explicitly detailed in the provided search results. |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. nih.gov

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, 1,1-ADEQUATE) for Unambiguous Assignment

To definitively assign the proton and carbon signals and to elucidate the complete molecular structure, advanced 2D NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of different molecular fragments. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, which is valuable for determining the stereochemistry and conformation of the molecule.

1,1-ADEQUATE : This experiment can provide information about one-bond carbon-carbon correlations, further confirming the carbon skeleton.

These techniques, when used in combination, provide a comprehensive picture of the molecular structure of this compound, leaving no ambiguity in the assignment of NMR signals. mdpi.com

15N NMR Spectroscopy for Nitrogen Atom Characterization

Nitrogen-15 NMR spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms within a molecule. For pyrazole derivatives, ¹⁵N NMR can provide valuable insights into tautomerism and the nature of the nitrogen atoms in the ring. researchgate.netpsu.edu The chemical shifts of the nitrogen atoms are sensitive to the substituents on the pyrazole ring and can be used to distinguish between different isomers and tautomers. researchgate.netpsu.edu

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound displays characteristic absorption bands that can be assigned to specific functional groups and vibrational modes. mdpi.com

Key vibrational bands include:

C-H stretching vibrations : Typically observed in the 2850-3000 cm⁻¹ region for the alkyl groups. mdpi.com

C=N and C=C stretching vibrations : These are characteristic of the pyrazole ring and usually appear in the 1400-1600 cm⁻¹ region. mdpi.commdpi.com

C-N stretching vibrations : These vibrations are also associated with the pyrazole ring. mdpi.com

S-N and S-C stretching vibrations : In derivatives containing sulfonyl groups, these vibrations would also be present. mdpi.com

The precise positions and intensities of these bands can provide a unique "fingerprint" for the molecule, confirming its identity and providing information about its structural features. mdpi.commdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for gaining structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique ideal for analyzing pyrazole derivatives, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. For this compound (C₁₀H₁₈N₂), the expected mass for the neutral molecule is approximately 166.1470 g/mol . In positive-ion ESI-MS, the compound is expected to be readily detected as its protonated form, [C₁₀H₁₉N₂]⁺, with a corresponding mass-to-charge ratio (m/z) of approximately 167.1548. This technique is routinely used to confirm the successful synthesis of substituted pyrazoles. mdpi.comnih.gov

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for the analysis of volatile compounds like this compound. Under electron ionization (EI), the molecule undergoes characteristic fragmentation, providing a fingerprint for its identification.

The fragmentation pattern of N-alkylated pyrazoles is well-documented. researchgate.net For this compound, the molecular ion (M⁺•) at m/z 166 would be observed. A primary and highly characteristic fragmentation pathway is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable tertiary carbocation, resulting in a prominent peak at m/z 151 ([M-15]⁺). This is often the base peak in the spectrum. Subsequent fragmentation could involve the loss of isobutylene, leading to a fragment corresponding to the 3,5-dimethylpyrazole (B48361) cation at m/z 96. Further fragmentation of the pyrazole ring itself can occur, consistent with patterns observed for the 3,5-dimethylpyrazole core. nist.gov

Interactive Data Table: Predicted GC-MS Fragmentation

| m/z | Proposed Fragment | Formula | Description |

|---|---|---|---|

| 166 | [M]⁺• | [C₁₀H₁₈N₂]⁺• | Molecular Ion |

| 151 | [M - CH₃]⁺ | [C₉H₁₅N₂]⁺ | Base Peak; Loss of a methyl radical from the tert-butyl group |

| 96 | [M - C₄H₈]⁺• | [C₅H₈N₂]⁺• | Loss of isobutylene |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | tert-Butyl cation |

HRMS is critical for unambiguously confirming the elemental composition of a molecule by measuring its mass with very high precision. For this compound, HRMS provides the data necessary to distinguish its formula, C₁₀H₁₈N₂, from other potential isobaric compounds.

Using ESI, the calculated exact mass for the protonated molecule [M+H]⁺ is 167.15482. An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this calculated mass provides definitive confirmation of the compound's elemental formula. This level of accuracy is standard in the characterization of novel pyrazole derivatives. mdpi.comnih.gov

Interactive Data Table: HRMS Data

| Species | Elemental Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₉N₂⁺ | 167.15482 |

| [M+Na]⁺ | C₁₀H₁₈N₂Na⁺ | 189.13677 |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. Although a crystal structure for this compound itself is not publicly deposited, extensive crystallographic data on closely related compounds, such as 3,5-di-tert-butylpyrazole and other N-alkylated pyrazoles, allow for a detailed prediction of its structural parameters. acs.orgacs.org

This technique would be instrumental in confirming the regiochemistry of the substitution. The analysis would unambiguously show the tert-butyl group covalently bonded to the N1 nitrogen atom of the pyrazole ring, distinguishing it from any other potential isomer. The pyrazole ring is expected to be essentially planar. The bond lengths and angles within the pyrazole ring would be consistent with its aromatic character. For example, the N1-N2 bond length is expected to be around 1.35 Å, and the C3-N2 and C5-N1 bonds would be approximately 1.34 Å and 1.38 Å, respectively. The geometry around the quaternary carbon of the tert-butyl group would be tetrahedral, with C-C bond lengths near 1.53 Å.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Description | Expected Value |

|---|---|---|

| N1-N2 Bond Length | Bond between the two nitrogen atoms in the pyrazole ring | ~ 1.35 Å |

| C3-N2 Bond Length | Bond between carbon at position 3 and nitrogen at position 2 | ~ 1.34 Å |

| C5-N1 Bond Length | Bond between carbon at position 5 and nitrogen at position 1 | ~ 1.38 Å |

| C(tert-butyl)-N1 Bond Length | Bond between the tert-butyl group and the pyrazole ring | ~ 1.49 Å |

| C3-C4-C5 Bond Angle | Internal angle of the pyrazole ring at position 4 | ~ 105° |

| N2-N1-C5 Bond Angle | Internal angle of the pyrazole ring at position 1 | ~ 112° |

Analysis of Intermolecular Interactions and Supramolecular Assemblies

Detailed analysis and data tables for this section cannot be provided without the experimentally determined crystal structure.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Detailed analysis and data tables for this section cannot be provided without experimental TGA data.

Computational and Theoretical Investigations of 1 Tert Butyl 3,5 Dimethyl 1h Pyrazole

Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the properties of pyrazole (B372694) derivatives due to its favorable balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT, often with the B3LYP functional and a basis set like 6-311++G(d,p), are performed to find the minimum energy conformation. derpharmachemica.com For 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole, the geometry optimization would reveal key structural parameters.

Conformational analysis would focus on the rotation around the N-C bond connecting the pyrazole ring and the tert-butyl group. Due to the steric bulk of the tert-butyl group, rotation is expected to be hindered, and the lowest energy conformer would adopt a staggered arrangement to minimize repulsive interactions. iu.edu.samdpi.com

Table 1: Representative Calculated Geometric Parameters for a Substituted Pyrazole Ring (Note: Data is illustrative for a generic substituted pyrazole ring based on available literature and may not represent the exact values for this compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-N2 | ~1.35 Å |

| N2-C3 | ~1.34 Å | |

| C3-C4 | ~1.40 Å | |

| C4-C5 | ~1.38 Å | |

| C5-N1 | ~1.36 Å | |

| Bond Angle | C5-N1-N2 | ~112° |

| N1-N2-C3 | ~105° | |

| N2-C3-C4 | ~111° | |

| C3-C4-C5 | ~106° | |

| C4-C5-N1 | ~106° |

Data compiled from general findings in computational studies of pyrazole derivatives.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides information about the molecule's stability and reactivity. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. researchgate.net For pyrazole derivatives, the HOMO is typically localized on the pyrazole ring, while the LUMO may be distributed over the ring and its substituents. researchgate.net

Intramolecular charge transfer (ICT) can also be investigated using DFT. This phenomenon is important in understanding the photophysical properties of molecules and involves the transfer of electron density from a donor part of the molecule to an acceptor part upon electronic excitation. nih.govamanote.com

Table 2: Representative HOMO-LUMO Energies and Energy Gaps for Pyrazole Derivatives (Note: These are example values from DFT calculations on related pyrazole compounds.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-Hydroxymethyl-3,5-dimethylpyrazole (in gas phase) | - | - | 7.073 |

| (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole | -6.2967 | -1.8096 | 4.4871 |

Data sourced from studies on similar pyrazole derivatives. irjweb.comresearchgate.net

DFT calculations are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govmdpi.comnih.gov The accuracy of these predictions depends on the chosen functional and basis set. comporgchem.com Comparing calculated chemical shifts with experimental data can help in the structural elucidation of newly synthesized compounds. mdpi.com

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. nih.govpsu.edu The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. derpharmachemica.com This analysis helps in assigning the vibrational modes to specific functional groups within the molecule.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). eurjchem.comresearchgate.netmdpi.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the HOMO and LUMO. rsc.org

Table 3: Overview of DFT Methods for Spectroscopic Prediction

| Spectroscopic Technique | Computational Method | Key Information Obtained |

| NMR Spectroscopy | DFT with GIAO | ¹H and ¹³C chemical shifts |

| Vibrational Spectroscopy (IR, Raman) | DFT Frequency Calculation | Vibrational modes and frequencies |

| UV-Vis Spectroscopy | TD-DFT | Electronic transitions and λmax |

DFT calculations are instrumental in studying the mechanisms of chemical reactions and predicting their outcomes, such as regioselectivity. For the synthesis of pyrazoles, which can often result in different regioisomers, DFT can be used to calculate the activation energies of the possible reaction pathways. nih.govresearchgate.net The pathway with the lower activation energy is predicted to be the kinetically favored one, thus determining the major product. researchgate.net This approach provides valuable insights for optimizing reaction conditions to achieve the desired isomer.

Advanced Quantum Chemical Calculations

Natural Bonding Orbital (NBO) analysis is a powerful tool used to study the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the extent of electron delocalization, which is related to the stability of the molecule. nih.gov For aromatic systems like the pyrazole ring in this compound, NBO analysis can reveal the contributions of different resonance structures and the nature of the π-conjugation.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for intuitive interpretation. Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-deficient regions prone to nucleophilic attack. Green and yellow areas correspond to neutral or weakly interactive zones. researchgate.netresearchgate.net

For the pyrazole heterocyclic system, the MEP surface generally shows a region of negative electrostatic potential (red) around the sp²-hybridized nitrogen atom (N2), which is attributed to the lone pair of electrons. This region is the primary site for electrophilic attack and coordination with Lewis acids. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential (blue) are typically located around the hydrogen atoms attached to the ring or substituents, making them susceptible to nucleophilic attack. researchgate.net

In the specific case of this compound, the introduction of alkyl substituents influences this general pattern. The tert-butyl group at the N1 position and the two methyl groups at the C3 and C5 positions are electron-donating groups through an inductive effect. This effect would be expected to increase the electron density on the pyrazole ring system, potentially enhancing the negative potential around the N2 atom and influencing the reactivity of the ring.

Theoretical studies on various substituted pyrazoles confirm that MEP analysis is a reliable method for determining reactive sites within the molecule. derpharmachemica.com The analysis allows for a clear visualization of the electron-rich and electron-poor areas, which is crucial for understanding how the molecule interacts with other reagents. nih.govmdpi.com For instance, the computed electrostatic potential on the molecular surface of the parent pyrazole shows distinct negative potential (blue in the cited study) near the iminic nitrogen, and positive potential (red in the cited study) near the N-H unit, clearly identifying the sites for electrophilic and nucleophilic interactions, respectively. researchgate.net

Analysis of Non-Covalent Interactions and Supramolecular Chemistry

Non-covalent interactions are the driving forces in the formation of supramolecular structures in the solid state, dictating the crystal packing and influencing the material's physical properties. mdpi.com For this compound, computational methods such as Hirshfeld surface analysis and the examination of specific interactions like π…π and C–H…π are essential to understand its supramolecular chemistry.

Hirshfeld surface (HS) analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. dnu.dp.uanih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a three-dimensional surface that encodes information about intermolecular contacts. dnu.dp.ua The surface is often mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. Dark red spots on the dnorm surface indicate close contacts, such as hydrogen bonds. nih.gov

While a specific Hirshfeld analysis for this compound is not available in the cited literature, data from structurally similar pyrazole derivatives provide significant insight into the expected interactions. For example, a study on a copper(II) complex with 1-carboxamide-3,5-dimethylpyrazole, a closely related ligand, revealed the dominant contributions to the crystal packing. dnu.dp.ua Similarly, analyses of other pyrazole derivatives containing tert-butyl groups or multiple methyl groups also show consistent patterns in their interaction profiles. nih.gov

The primary interactions are typically H···H contacts, which arise from the abundance of hydrogen atoms in the alkyl substituents and the pyrazole ring. These van der Waals forces often account for the largest portion of the Hirshfeld surface. Other significant interactions include C···H/H···C and N···H/H···N contacts. The table below summarizes findings from related structures, offering a predictive overview of the intermolecular contacts for this compound.

| Interaction Type | Contribution in 1-carboxamide-3,5-dimethylpyrazole complex (%) dnu.dp.ua | Contribution in a Trimethyl-Tosyl-Dihydropyrazole Derivative (%) | Contribution in a Di-tert-butyl-Pyrazole Derivative (%) nih.gov |

|---|---|---|---|

| H···H | 47.0 | 60.5 | 68.6 |

| H···O/O···H | 19.5 | 20.4 | 7.1 |

| H···C/C···H | 12.1 | 10.7 | 18.3 |

| H···N/N···H | 5.7 | 6.5 | 4.1 |

This table presents data from related pyrazole compounds to illustrate the likely distribution of intermolecular contacts for this compound.

Quantitative properties such as molecular volume, surface area, globularity, and asphericity can also be derived from Hirshfeld analysis, providing insights into the molecule's size and shape. dnu.dp.ua

Non-covalent interactions involving π-systems play a crucial role in the solid-state architecture of aromatic and heteroaromatic compounds.

π…π Interactions: The pyrazole ring in this compound is an aromatic π-system. Consequently, π…π stacking interactions between the pyrazole rings of adjacent molecules can be a significant feature in its crystal packing. Studies on other pyrazole derivatives have demonstrated the presence of such interactions. For instance, in the crystal structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, π–π interactions are the most prominent intermolecular forces, forming chains of molecules involving both the pyrazole and phenyl rings. researchgate.net The packing in 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole also features aromatic π–π stacking. These interactions typically occur in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces.

Reactivity Profiles and Chemical Transformations of 1 Tert Butyl 3,5 Dimethyl 1h Pyrazole

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole is highly activated towards electrophilic aromatic substitution. The nitrogen atom at the N1 position, bearing a tert-butyl group, and the methyl groups at the C3 and C5 positions are all electron-donating. nih.gov This cumulative electron-donating effect significantly increases the electron density of the pyrazole ring, particularly at the C4 position, which is the only unsubstituted carbon. Consequently, electrophilic substitution occurs almost exclusively at this site. researchgate.net

Common electrophilic substitution reactions applicable to activated pyrazoles include formylation, nitration, and halogenation. The Vilsmeier-Haack reaction, for instance, is a well-established method for introducing a formyl group onto electron-rich heterocyclic rings. wikipedia.org Studies on N-alkyl-3,5-dimethylpyrazoles have shown that formylation with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide) proceeds efficiently to yield the corresponding 4-formyl derivatives. researchgate.net This reaction provides a key intermediate for further derivatization.

Nitration of similarly substituted pyrazoles, such as 3,5-dimethylisoxazole, readily yields the 4-nitro derivative, highlighting the high reactivity of the C4 position. semanticscholar.org Given the activating nature of its substituents, this compound is expected to undergo nitration at the C4 position under standard conditions (e.g., with a mixture of nitric and sulfuric acid).

Conversely, nucleophilic aromatic substitution on the unsubstituted pyrazole ring of this compound is highly unfavorable. The ring's high electron density repels nucleophiles, making such reactions difficult unless a suitable leaving group (like a halogen) is present at the C4 position and the ring is simultaneously deactivated by strong electron-withdrawing groups.

Functionalization at the Methyl and tert-Butyl Side Chains

The side chains of this compound exhibit distinct reactivities.

tert-Butyl Group: The tert-butyl group at the N1 position is exceptionally stable and generally unreactive. Lacking alpha-protons, it cannot be easily oxidized or deprotonated. Its primary role is electronic (as an electron-donating group) and steric, influencing the conformation and accessibility of the pyrazole ring.

Methyl Groups: The methyl groups at the C3 and C5 positions are more amenable to functionalization, although they are less reactive than the C4 position of the pyrazole ring itself. The protons on these methyl groups can be abstracted under strong basic conditions, allowing for subsequent reactions. For example, they can potentially undergo condensation with aldehydes or be subjected to radical halogenation under specific conditions. However, direct oxidation of these methyl groups typically requires harsh conditions that may compromise the pyrazole ring.

Derivatization Strategies for Hybrid Molecule Formation

The synthesis of complex hybrid molecules often begins with a functionalized version of the this compound core. By first introducing reactive handles onto the ring, a wide array of derivatization strategies can be employed. The primary route for this initial step is electrophilic substitution at the C4 position to introduce groups like formyl (-CHO) or nitro (-NO₂), the latter of which can be readily reduced to an amino group (-NH₂).

The formation of imines (Schiff bases) is a robust strategy for creating larger molecular frameworks. This can be achieved by starting with either an amino- or a formyl-substituted pyrazole derivative.

From a 4-Formyl Precursor: As established, this compound-4-carbaldehyde can be synthesized via the Vilsmeier-Haack reaction. researchgate.netnih.gov This aldehyde can then undergo a condensation reaction with various primary amines to yield a diverse library of imine derivatives.

From a 4-Amino Precursor: A 4-amino derivative, prepared by nitration and subsequent reduction, can react with aldehydes and ketones. Research on the isomeric compound 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine demonstrates this principle effectively. Its condensation with various aldehydes proceeds efficiently to form the corresponding N-pyrazolyl imines, which are valuable intermediates for further synthesis.

Table 1: Example Condensation Reaction to Form an Imine Derivative Reaction shown is for the isomer 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine to illustrate the methodology.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 2-Pyridinecarboxaldehyde | Methanol | Anhydrous MgSO₄, 24h, ambient temp. | (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine | 81% |

The sulfonamide functional group is a key component in many pharmacologically active molecules. The synthesis of pyrazole-sulfonamide hybrids is typically achieved through the reaction of an amino-substituted pyrazole with a sulfonyl chloride. A hypothetical 4-amino-1-(tert-butyl)-3,5-dimethyl-1H-pyrazole could serve as the nucleophile in this reaction.

Detailed studies on the related compound 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine illustrate this transformation. The reaction with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine (B128534) leads to the formation of a pyrazole-based benzenesulfonamide. The reaction proceeds smoothly at room temperature, demonstrating a practical route to these hybrid molecules.

Table 2: Example Sulfonamidation Reaction Reaction shown is for the isomer 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine to illustrate the methodology.

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Triethylamine | Acetonitrile | 12h, room temp. | N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88% |

Heteroannulation refers to the construction of a new heterocyclic ring fused to the existing pyrazole core. These reactions create bicyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are prominent scaffolds in medicinal chemistry. nih.govrsc.org Such syntheses require pyrazole precursors bearing two reactive functional groups, often an amino group adjacent to a cyano or ester group.

Starting from a precursor like 4-amino-1-(tert-butyl)-3,5-dimethyl-1H-pyrazole-X-carbaldehyde/carbonitrile (where X is another position on the ring), one could envision several annulation pathways:

Pyrazolo[3,4-d]pyrimidine Synthesis: 5-Aminopyrazoles are common precursors for pyrazolo[3,4-d]pyrimidines. They can be cyclized with various one-carbon sources, such as formamide or through a Vilsmeier reaction followed by heterocyclization, to construct the fused pyrimidine (B1678525) ring. nih.govresearchgate.net

Pyrazolo[3,4-b]pyridine Synthesis: The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their α,β-unsaturated analogs is a classical and effective method for building the fused pyridine (B92270) ring of pyrazolo[3,4-b]pyridines. nih.govmdpi.com

These strategies demonstrate how a suitably functionalized this compound can serve as a versatile platform for the synthesis of complex, fused heterocyclic systems.

Coordination Chemistry of 1 Tert Butyl 3,5 Dimethyl 1h Pyrazole Derived Ligands

Design and Synthesis of Pyrazole-Based Ligands Incorporating the tert-Butyl and Methyl Moieties

The synthesis of pyrazole-based ligands is typically achieved through the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. For 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole, the logical synthetic route involves the reaction of acetylacetone (B45752) (2,4-pentanedione) with tert-butylhydrazine (B1221602). This method provides a direct and efficient pathway to the core pyrazole (B372694) structure.

Solvent-free approaches have been shown to be effective for similar syntheses, offering high yields under mild conditions. For instance, the solvent-free condensation of 2,4-pentanedione with 2-hydroxyethylhydrazine (B31387) to produce 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol demonstrates the feasibility of such environmentally friendly methods. researchgate.net Similarly, the synthesis of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine from tert-butylhydrazine hydrochloride highlights the successful incorporation of the tert-butyl group onto the pyrazole nitrogen. orgsyn.org

To be employed as versatile ligands, the this compound core can be further functionalized. Introducing other coordinating groups, such as pyridyl, carboxylate, or phosphine (B1218219) moieties, at various positions on the pyrazole ring or its substituents allows for the creation of multidentate ligands. These modifications are crucial for designing ligands that can satisfy the specific coordination number and geometric preferences of different metal ions, leading to the formation of mononuclear complexes, coordination polymers, or metal-organic frameworks (MOFs).

Formation of Metal Complexes

The N2 nitrogen atom of the this compound ring, with its available lone pair of electrons, is the primary site for coordination with metal ions. The presence of the bulky tert-butyl group at the N1 position provides significant steric hindrance, which plays a crucial role in directing the coordination geometry of the resulting metal complexes and can prevent the formation of densely packed or polymeric structures that might be observed with less hindered N-substituents.

Ligands derived from 3,5-dimethylpyrazole (B48361) and other substituted pyrazoles have demonstrated a strong affinity for various transition metal ions. Research has shown the successful formation of stable complexes with metals such as copper, zinc, and cadmium.

Zinc(II) Complexes: Zinc(II) ions readily coordinate with pyrazole-based ligands. For example, 3-imine-3,5-dimethylpyrazole ligands react with ZnCl2 to form molecular complexes with the general formula [ZnCl2(L)]. researchgate.net In related systems, heteroscorpionate ligands like bis(3,5-di-tert-butylpyrazol-1-yl)dithioacetate form stable, four-coordinate zinc chloride complexes. nih.gov These examples suggest that this compound would act as a monodentate ligand, coordinating to a single Zn(II) center.

The table below summarizes representative complexes formed from ligands containing the tert-butyl and/or dimethyl-pyrazole moieties.

| Metal Ion | Ligand | Complex Formula | Observed Geometry |

| Zn(II) | N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propylidene]ethylamine | [ZnCl2(L)] | Tetrahedral |

| Cd(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | [Cd(L1)2Cl2] | Distorted Octahedral |

| Cu(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(L1)2(C2H5OH)22 | Octahedral |

| Zn(II) | bis(3,5-di-tert-butylpyrazol-1-yl)dithioacetate | [Zn(bdtbpzdta)Cl] | Tetrahedral |

The coordination of this compound to a metal center is typically as a monodentate ligand through the N2 atom. The steric hindrance from the N1-tert-butyl group generally prevents this nitrogen from participating in coordination and also influences the approach of other ligands to the metal center.

The resulting complex geometries are highly dependent on the metal ion's coordination preferences and the steric demands of the ligands.

Tetrahedral Geometry: For metal ions like Zn(II), which commonly adopt a tetrahedral geometry, coordination with two pyrazole ligands and two other monodentate ligands (e.g., chloride ions) is a common outcome. researchgate.netnih.gov

Octahedral Geometry: For metal ions like Cu(II) and Cd(II) that prefer higher coordination numbers, octahedral geometries are often observed. This can be achieved by the coordination of two or more pyrazole ligands along with other solvent molecules or anions to complete the coordination sphere. nih.gov

Single-crystal X-ray diffraction is the definitive method for characterizing the precise coordination modes and geometries of these complexes. Spectroscopic techniques such as FT-IR and NMR are also crucial for confirming the coordination of the ligand to the metal center.

Applications in Catalysis and Organometallic Chemistry

Pyrazole derivatives play a significant role in coordination chemistry, catalysis, and materials science. mdpi.com While protic pyrazoles (with an N-H group) have been extensively studied for metal-ligand cooperative catalysis, N-substituted pyrazoles like this compound offer a different platform for catalytic applications. nih.gov By blocking the N-H functionality, the ligand's electronic properties are altered, and it acts as a pure sigma-donor.

The steric bulk of the tert-butyl group can be advantageous in catalysis by creating a specific pocket around the active metal center. This can enhance selectivity by controlling the access of substrates to the catalytic site. Furthermore, the robust nature of the pyrazole ring makes these ligands stable under various catalytic conditions. Complexes derived from pyrazoles have been investigated in a range of chemical transformations, and the specific substitution pattern of this compound makes its metal complexes promising candidates for further exploration in homogeneous catalysis.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Pyrazole-based ligands are excellent candidates for constructing MOFs due to their rigid structure and well-defined coordination vectors. rsc.org

To be used as a linker in MOFs, the this compound core must be functionalized with additional coordinating groups, such as carboxylates or other nitrogen donors, to enable the formation of an extended network. For example, T-shaped bifunctional pyrazole-isophthalate ligands have been used to synthesize chiral zinc-based MOFs. mdpi.com

The incorporation of the 3,5-dimethylpyrazole unit as a building block in MOFs has been well-documented.

Pillar-Layered MOFs: Ligands such as 4,4'-methylene-bis(3,5-dimethylpyrazole) have been used as "pillars" to link 2D metal-cyanide layers, resulting in 3D Hofmann-based MOFs. These materials exhibit selectivity in gas separation applications. rsc.org

Multi-nuclear Clusters as Nodes: In other examples, ligands like 1,5-bis(3,5-dimethylpyrazol-1-yl)-3-selenapentane have been shown to link trinuclear zinc or silver units to form 1D or 3D frameworks. researchgate.net

The presence of the tert-butyl group on a pyrazole-based linker would significantly impact the resulting MOF structure. It would influence the pore size and shape of the framework and could be used to tune the hydrophobicity of the pores, which is relevant for applications in selective adsorption and separation of molecules. The synthesis of MOFs using immobilized enzymes on the framework has also been explored for creating biocatalysts. nih.gov

Advanced Applications in Chemical Science and Technology

Role as Building Blocks and Scaffolds in Organic Synthesis

The pyrazole (B372694) ring is a valuable scaffold in organic synthesis, serving as a foundational structure for the creation of more complex molecules. mdpi.comresearchgate.net The specific substitution pattern of 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole, featuring a bulky tert-butyl group at the N1 position and methyl groups at the C3 and C5 positions, imparts distinct reactivity and structural characteristics that are advantageous in synthetic chemistry.

The tert-butyl group is a notable feature, often employed as a sterically bulky directing group or as a protecting group in multi-step syntheses. In some pyrazole systems, the tert-butyl group has been shown to exhibit unusual lability, allowing for its removal under specific acidic conditions, thereby revealing a reactive N-H site for further functionalization. This strategic use of the tert-butyl group as a removable placeholder is an atom-economic approach, as the byproduct is simply isobutylene.

Furthermore, pyrazole derivatives, including those with tert-butyl substitutions, are key intermediates in the construction of a wide array of other heterocyclic systems. mdpi.comresearchgate.net They can participate in various chemical transformations, including C-N bond formation and cyclocondensation reactions, to yield fused heterocyclic structures like pyrazolopyrimidines and pyrazolopyridines. mdpi.comresearchgate.net The presence of the methyl groups at the 3 and 5 positions can also influence the regioselectivity of subsequent reactions on the pyrazole ring. The versatility of the pyrazole core makes it a crucial building block for generating libraries of diverse compounds for screening in drug discovery and materials science. researchgate.net

Applications in Agrochemical Research (e.g., Fungicides, Insecticides, Herbicides)

The pyrazole heterocycle is a prominent pharmacophore in the design of modern agrochemicals, with numerous commercial products and research candidates incorporating this structural motif. mdpi.commdpi.com Derivatives of pyrazole have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. psu.eduacs.orgnih.gov

Fungicides: Research into pyrazole carboxamides and other derivatives has led to the discovery of potent fungicides. These compounds often act by inhibiting cellular respiration in pathogenic fungi. For instance, studies on various pyrazole derivatives have shown significant activity against a range of plant pathogens. In some cases, novel synthetic pyrazoles have exhibited fungicidal efficacy comparable to or exceeding that of commercial fungicides like pyraclostrobin, particularly against diseases such as take-all of wheat (Gaeumannomyces graminis var. tritici). nih.gov The introduction of different substituents on the pyrazole ring allows for the fine-tuning of activity against specific fungal species. mdpi.comnih.gov

| Fungal Pathogen | Activity of Pyrazole Derivatives | Reference |

|---|---|---|

| Gaeumannomyces graminis var. tritici | Certain derivatives showed 100% inhibition at 16.7 µg/mL, comparable to pyraclostrobin. | nih.gov |

| Valsa mali | Derivatives displayed obvious fungicidal activities at a concentration of 50 μg/mL. | nih.gov |

| Sclerotinia sclerotiorum | Derivatives displayed obvious fungicidal activities at a concentration of 50 μg/mL. | nih.gov |

| Gibberella zeae | Some N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed over 50% inhibition at 100 µg/mL. | ias.ac.in |

Insecticides: The pyrazole scaffold is also central to the development of insecticides. acs.org Pyrazole-based compounds can act on the nervous systems of insects, for example, by blocking GABA-gated chloride channels. Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the pyrazole ring significantly impact insecticidal potency. For example, certain novel 1,3,5-trimethylpyrazole-containing malonamide (B141969) derivatives have demonstrated high mortality rates against pests like the diamondback moth (Plutella xylostella) and aphids (Aphis craccivora). mdpi.com

| Pest Species | Activity of Pyrazole Derivatives | Reference |

|---|---|---|

| Plutella xylostella | Specific malonamide derivatives achieved 100% mortality at a concentration of 100 µg/mL. | mdpi.com |

| Aphis craccivora | Certain derivatives demonstrated 100% anti-aphid activity at a concentration of 50 µg/mL. | mdpi.com |

| Tetranychus cinnabarinus (Carmine spider mite) | Some derivatives exhibited moderate to good acaricidal activity, with LC50 values ranging from 107.2 to 540.4 µg/mL. | mdpi.com |

| Periplaneta americana (American cockroach) | Certain synthesized pyrazole derivatives showed significant insecticidal activity. | acs.org |

Herbicides: In the field of weed control, pyrazole derivatives have been successfully developed as herbicides that target various biological pathways in plants, such as the inhibition of carotenoid biosynthesis. psu.edu The substituents on the pyrazole ring play a critical role in determining the herbicidal spectrum and efficacy. For example, the presence of a 2,2,2-trifluoroethyl group at the N1 position of the pyrazole ring has been shown to be important for inhibitory activity against certain weeds. psu.edu Research has demonstrated that some 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles exhibit excellent post-emergence herbicidal effects against weeds like crabgrass (Digitaria sanguinalis). psu.edu

Contributions to Materials Science

The unique electronic and structural properties of the pyrazole ring make it a valuable component in the design of advanced materials. The nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions, while the ring itself can be functionalized to tune its photophysical properties or direct its assembly into larger architectures. researchgate.net

Pyrazole derivatives have emerged as effective platforms for the development of chemosensors, which are molecules designed to detect specific ions or molecules (analytes) through a measurable signal, such as a change in color or fluorescence. researchgate.net The two adjacent nitrogen atoms in the pyrazole ring act as an excellent chelating unit for binding to metal ions. researchgate.net

This chelating ability allows pyrazole-based molecules to be designed as selective and sensitive fluorescent probes for various metal cations, including environmentally and biologically significant ions like Al³⁺. researchgate.net Upon binding with the target ion, the electronic properties of the pyrazole derivative are altered, leading to a significant change in its fluorescence emission. The substituents on the pyrazole ring, such as the tert-butyl and methyl groups, can influence the sensor's selectivity, sensitivity, and photophysical properties by modifying the steric and electronic environment of the binding site. researchgate.net

The pyrazole moiety has been successfully incorporated into various polymer structures to create materials with enhanced thermal stability, specific optical properties, or catalytic activity. Pyrazoles can be integrated into polymer backbones, such as in polyamides, where the amide and pyrazole groups can increase mechanical strength through conjugation and intermolecular forces.

Pyrazole-containing polymers have been investigated for applications as sensors, with polymeric structures enhancing sensitivity. Additionally, pyrazole-based microporous organic polymers (MOPs) have been synthesized, demonstrating high performance in applications such as CO₂ capture. mdpi.com The nitrogen-rich structure of the pyrazole units provides functionality to these materials. While the direct polymerization of this compound is not widely documented, its structural motifs are relevant to the design of functional monomers and ligands for creating advanced polymeric materials.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding. Pyrazole derivatives are effective building blocks for supramolecular assembly due to the ability of the N-H group (in N-unsubstituted pyrazoles) to act as a hydrogen bond donor and the other nitrogen atom to act as an acceptor.

Studies have shown that substituted pyrazoles, such as 3,5-dimethylpyrazole (B48361), can co-crystallize with molecules like benzene-1,3,5-tricarboxylic acid to form varied and stable hydrogen-bonded networks. The size and nature of the substituents on the pyrazole ring, such as the bulky tert-butyl and methyl groups in this compound, play a crucial role in directing the geometry and dimensionality of the resulting supramolecular framework. These interactions can be used to construct advanced materials with tailored cavities and properties, demonstrating the potential of pyrazole derivatives in crystal engineering and the design of functional solids.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(tert-butyl)-3,5-dimethyl-1H-pyrazole, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via tandem cross-coupling/electrocyclization using enol triflates and diazoacetate derivatives. For example, tert-butyl-substituted pyrazoles are synthesized by reacting (Z)-tert-butyl triflates with ethyl diazoacetate under mild conditions (60–80°C) in toluene, yielding 79–86% (varying with substituents). Yield optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading (e.g., Pd(OAc)₂). Purification via column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) ensures high purity .

Q. How can NMR and LC/MS be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include tert-butyl protons at δ 1.35–1.40 ppm (singlet) and pyrazole methyl groups at δ 2.20–2.50 ppm (doublets, J = 1.5–2.0 Hz).

- ¹³C NMR : The tert-butyl carbon resonates at δ 28–30 ppm, while pyrazole carbons appear at δ 105–155 ppm.

- LC/MS : Positive-ion electrospray ionization (ESI) typically shows [M+H]⁺ peaks matching the molecular formula (C₉H₁₅N₂, m/z 151.2). Validate fragmentation patterns against computational predictions .

Q. What are the critical stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability tests indicate that the compound degrades under prolonged exposure to light or humidity. Store at –20°C in amber vials under inert gas (N₂/Ar). Monitor decomposition via TLC (silica gel, Rf 0.4–0.6 in dichloromethane/methanol 9:1) and periodic NMR analysis. Additives like BHT (0.1% w/w) can inhibit oxidation .

Advanced Research Questions

Q. How does the tert-butyl group influence the electronic and steric properties of the pyrazole core in catalytic applications?

- Methodological Answer : The tert-butyl group enhances steric bulk, reducing π-π stacking in coordination complexes. DFT studies (B3LYP/6-31G(d)) show it lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to unsubstituted pyrazoles, increasing electrophilicity. Solvent polarity (ε > 15) further modulates reactivity, as shown in Suzuki-Miyaura coupling trials .

Q. What contradictions exist in reported biological activities of structurally similar pyrazoles, and how can they be resolved?

- Methodological Answer : For example, 3,5-diphenyl-1H-pyrazole exhibits conflicting cytotoxicity data (IC₅₀ = 15–50 μM in MTT assays). Resolve discrepancies by standardizing cell lines (e.g., HepG2 vs. HEK293), normalizing solvent controls (DMSO < 0.1%), and cross-validating with LDH release assays. Meta-analysis of TAC/TOS ratios (e.g., 1.2–2.5 nmol/μM) can clarify oxidative stress mechanisms .

Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (2.8 ± 0.3), solubility (–4.5 logS), and CYP450 inhibition. Molecular docking (AutoDock Vina) against COX-2 (PDB: 3LN1) reveals binding affinities (ΔG ≈ –8.2 kcal/mol), but validate with SPR or ITC experiments. MD simulations (AMBER) over 100 ns assess conformational stability .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。